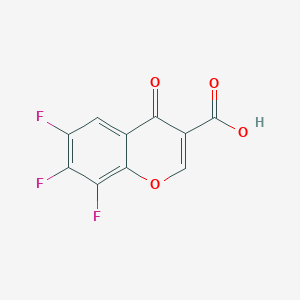![molecular formula C14H7F4N B14089619 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core substituted with a fluoro group at the 6-position and a trifluoromethyl group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a biphenyl derivative using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in a coupling reaction with a suitable biphenyl precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyltrimethylsilane (TMSCF3): Used for trifluoromethylation reactions.
Trifluoromethyl iodide (CF3I): Used in coupling reactions.
Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated biphenyl derivatives, while oxidation or reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: It can be incorporated into materials with unique properties, such as enhanced stability and hydrophobicity.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-1,1’-biphenyl: Similar structure but lacks the fluoro group at the 6-position.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar functional groups but different core structure.
Uniqueness
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of fluoro and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct chemical properties, such as increased stability and hydrophobicity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H7F4N |
|---|---|
Molekulargewicht |
265.20 g/mol |
IUPAC-Name |
3-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H7F4N/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)14(16,17)18/h1-7H |
InChI-Schlüssel |
IYBGONYPHFNXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)


![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)

![N-(2-ethylphenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089575.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene](/img/structure/B14089596.png)


